molecular formula C7H9N3O B1394367 N'-Hydroxy-4-methylpyridine-3-carboximidamide CAS No. 1159319-18-2

N'-Hydroxy-4-methylpyridine-3-carboximidamide

Cat. No. B1394367
M. Wt: 151.17 g/mol
InChI Key: WPASYGFBUXMARY-UHFFFAOYSA-N
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Description

“N’-Hydroxy-4-methylpyridine-3-carboximidamide” is a chemical compound with the CAS Number: 1159319-18-2 . It has a molecular weight of 151.17 and a linear formula of C7 H9 N3 O . The compound is typically used for research purposes .


Molecular Structure Analysis

The InChI code for “N’-Hydroxy-4-methylpyridine-3-carboximidamide” is 1S/C7H9N3O/c1-5-2-3-9-4-6 (5)7 (8)10-11/h2-4,7H,8H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N’-Hydroxy-4-methylpyridine-3-carboximidamide” has a molecular weight of 151.17 . .

Scientific Research Applications

1. Metal Extraction and Recovery

Studies have shown that hydrophobic N′-alkyloxypyridinecarboximidamides are effective in extracting and recovering metals like copper(II) and zinc(II) from chloride solutions. These compounds facilitate metal extraction by forming complexes with the metal ions, significantly affecting the extraction process. They exhibit high selectivity and capacity, making them promising extractants for industrial metal recovery processes (Wojciechowska et al., 2017a), (Wojciechowska et al., 2017b).

2. Chemical Modification for Enhanced Properties

Chemical modifications, like the methylation of the pyridine moiety in N'-hydroxy-4-methylpyridine-3-carboximidamide derivatives, have been explored to optimize their biological properties. These modifications are aimed at enhancing the biological activity and specific properties of the derivatives (Ukrainets et al., 2015).

3. Crystal Structure Analysis

The crystal structures of compounds containing the N'-hydroxy-4-methylpyridine-3-carboximidamide moiety have been analyzed to understand their molecular interactions and properties better. These studies reveal how molecules are linked through intermolecular hydrogen-bonding interactions, forming complex structures (Meva et al., 2017).

4. Reduction of Carcinogenic Compounds

Certain N'-hydroxy-4-methylpyridine-3-carboximidamide derivatives have been employed to reduce carcinogenic compounds like chromium(VI), highlighting their potential in environmental remediation and pollution control. These compounds can efficiently reduce toxic chromium to less harmful forms under optimal conditions (Wójcik et al., 2020).

5. Quantitative Analysis Techniques

Advanced techniques like liquid chromatography–tandem mass spectrometry (LC–MS/MS) have been developed and validated for the determination of hydrophobic N-alkyloxy substituted amidines, including N'-hydroxy-4-methylpyridine-3-carboximidamide derivatives. These methods are crucial for monitoring and controlling synthesis processes, ensuring quality and consistency in research and industrial applications (Wojciechowska et al., 2016).

properties

IUPAC Name

N'-hydroxy-4-methylpyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-2-3-9-4-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPASYGFBUXMARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NC=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-4-methylpyridine-3-carboximidamide

Synthesis routes and methods

Procedure details

850 mg (7.20 mmol) of 4-methylpyridine-3-carbonitrile, 750 mg (10.79 mmol) of hydroxylammonium chloride and 1.2 ml (8.6 mmol) of triethylamine were reacted according to the General Method 5A. Yield: 666 mg (61% of theory)
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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